Evidence Item 1: Regioisomeric Purity and Reactivity for Stereoselective Synthesis
The specific CAS number 81745-44-0 ensures procurement of the pure (E)-stereoisomer of alpha-chlorobenzaldoxime, as opposed to mixtures or the (Z)-isomer that may be supplied under the more general CAS 698-16-8 . This stereochemical purity is critical, as studies on related benzaldoxime derivatives show that E/Z isomerism can significantly impact reaction rates and product distributions. For example, in the transformation of substituted syn-benzaldoxime esters to nitriles, the kinetic isotope effect (k_H/k_D) was measured at 5.21 for syn-o-chlorobenzaldoxime p-toluenesulfonate, highlighting the pronounced effect of stereoelectronic configuration on reaction kinetics [1].
| Evidence Dimension | Stereochemical Purity & Reaction Outcome Determinant |
|---|---|
| Target Compound Data | Pure (E)-isomer, CAS 81745-44-0 |
| Comparator Or Baseline | (Z)-isomer or undefined E/Z mixture, CAS 698-16-8 |
| Quantified Difference | Not directly quantified for this exact compound, but class-level inference from related o-chlorobenzaldoxime derivative shows a k_H/k_D of 5.21 for the syn-isomer. |
| Conditions | Transformation of syn-benzaldoxime esters to nitriles; comparison of kinetic isotope effects. |
Why This Matters
Procuring the specific 81745-44-0 isomer eliminates a key variable in stereoselective syntheses, ensuring consistent and predictable reaction outcomes that cannot be guaranteed with isomeric mixtures.
- [1] Crawford, R. J., & Woo, C. (1965). The mechanism of the conversion of oxime esters to nitriles. Canadian Journal of Chemistry, 43(5), 1534-1539. View Source
